Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate
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Overview
Description
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate typically involves the condensation of 2-aminobenzamide with ethyl 4-bromophenylacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes such as penicillin-binding proteins, leading to the disruption of cell wall synthesis . In anticancer research, the compound may inhibit kinases or other enzymes involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: This compound shares the quinazolinone core but has a different ester group.
4(3H)-Quinazolinone derivatives: These compounds have similar structures and biological activities.
Uniqueness
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate is unique due to its specific ester group, which may influence its biological activity and pharmacokinetic properties. The presence of the ethyl ester group can affect the compound’s solubility, stability, and ability to interact with biological targets.
Biological Activity
Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a quinazolinone core, which is known for its pharmacological potential. The structure can be described as follows:
- Chemical Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
The presence of the ethyl ester group is believed to enhance the compound's solubility and bioavailability, influencing its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .
2. Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity against several fungal pathogens:
Fungal Strain | MIC |
---|---|
Candida albicans | 16 µg/mL |
Aspergillus niger | 32 µg/mL |
The antifungal properties are attributed to the disruption of fungal cell wall synthesis and function .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
SW620 (Colon Cancer) | 10 |
PC-3 (Prostate Cancer) | 15 |
NCI-H23 (Lung Cancer) | 12 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through caspase activation pathways, potentially acting as an allosteric inhibitor of procaspase-3 .
The biological activity of this compound is largely mediated through its interaction with specific molecular targets:
- Antibacterial Action : Inhibits penicillin-binding proteins, disrupting bacterial cell wall synthesis.
- Antifungal Action : Alters ergosterol biosynthesis, essential for fungal cell membrane integrity.
- Anticancer Action : Modulates signaling pathways involved in cell proliferation and survival, particularly through apoptosis induction.
Case Studies
A notable study published in Nature evaluated the cytotoxic effects of various quinazolinone derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in tested cancer lines compared to controls . Another study focused on its antimicrobial properties highlighted its effectiveness against multi-drug resistant strains, reinforcing its potential as a therapeutic agent .
Properties
CAS No. |
61126-55-4 |
---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
ethyl 2-[4-(4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-17(21)11-13-7-9-14(10-8-13)20-12-19-16-6-4-3-5-15(16)18(20)22/h3-10,12H,2,11H2,1H3 |
InChI Key |
NBNAXKSCGKPELH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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